

Application Notes and Protocols: Live-Cell Imaging of Microtubule Disruption by Amiprofos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Amiprofos-methyl	
Cat. No.:	B167003	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprofos-methyl (APM) is a phosphoric amide herbicide that acts as a potent and specific inhibitor of microtubule polymerization in plant cells.[1][2] Its targeted action makes it a valuable tool for studying the roles of microtubules in various cellular processes, including cell division, cell expansion, and intracellular organization. Unlike some other microtubule-disrupting agents, APM has been shown to have minimal effect on mammalian cells, highlighting its specificity for plant tubulin.[1] These application notes provide a detailed protocol for visualizing and quantifying the effects of APM on microtubule dynamics in live plant cells using fluorescence microscopy.

The disruption of the highly dynamic microtubule network provides insights into the fundamental processes of plant cell growth and development. By observing the real-time depolymerization and subsequent recovery of microtubule arrays, researchers can dissect the intricate functions of the cytoskeleton. This protocol is designed for use with plant species amenable to genetic modification and live-cell imaging, such as Arabidopsis thaliana, expressing fluorescently-tagged tubulin.

Mechanism of Action



Amiprofos-methyl directly interferes with microtubule dynamics by inhibiting the polymerization of tubulin dimers.[1][2] Research has shown that APM acts as a competitive inhibitor of oryzalin binding to plant tubulin, a well-characterized mechanism for microtubule disruption in plants.[3][4] This inhibition leads to a net depolymerization of existing microtubules and prevents the formation of new ones. Notably, the effects of APM are reversible, allowing for the study of microtubule reassembly and the recovery of cellular functions upon removal of the compound.[5]

Quantitative Data Summary

The following table summarizes the quantitative effects on microtubule dynamics observed with dinitroaniline herbicides like oryzalin, which share a similar mechanism of action with **Amiprofos-methyl** by binding to α-tubulin and disrupting microtubule polymerization. These values, obtained from studies on Arabidopsis thaliana epidermal cells, provide an expected range of effects when using APM.[6][7]

Microtubule Dynamic Parameter	Control (Untreated)	Treated (Oryzalin)
Growth Velocity (µm/min)	~5.0	~2.5
Shortening Velocity (μm/min)	~8.0	~4.0
Time in Growth (%)	35	20
Time in Shortening (%)	15	10
Time in Pause (%)	50	70
Catastrophe Frequency (events/min)	0.5	0.8

Experimental Protocols

Protocol 1: Live-Cell Imaging of APM-Induced Microtubule Disruption in Arabidopsis thaliana

This protocol describes the preparation and imaging of Arabidopsis thaliana seedlings expressing a green fluorescent protein (GFP)-tagged α -tubulin 6 (GFP-TUA6) to visualize



cortical microtubules.

Materials:

- Arabidopsis thaliana seeds stably expressing GFP-TUA6
- Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
- Sterile petri dishes
- Amiprofos-methyl (APM) stock solution (10 mM in DMSO)
- Microscope coverslips and slides
- Confocal or spinning disk microscope equipped for live-cell imaging with temperature control
- Imaging chambers for live seedlings
- Image analysis software with kymograph analysis capabilities (e.g., ImageJ/Fiji)[8][9]

Procedure:

- Seedling Preparation:
 - Sterilize Arabidopsis thaliana GFP-TUA6 seeds and sow them on MS agar plates.
 - Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
 - Grow the seedlings vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle for 5-7 days.
- Mounting for Microscopy:
 - Carefully transfer a seedling to a drop of liquid MS medium on a glass-bottom imaging dish or a slide with a coverslip.
 - Gently arrange the seedling to ensure the root or hypocotyl epidermal cells are in contact with the coverslip for optimal imaging.



- Use a small piece of agar to immobilize the seedling if necessary.
- Microscopy Setup:
 - Use a confocal or spinning disk microscope with a 488 nm laser for GFP excitation.
 - Employ a 40x or 60x water-immersion objective.
 - Set up a time-lapse acquisition with images captured every 5-10 seconds. This interval is crucial for capturing the dynamic nature of microtubules.
- Baseline Imaging:
 - Locate a region of interest with clearly visible cortical microtubules.
 - Acquire a baseline time-lapse sequence for 5-10 minutes to observe normal microtubule dynamics before treatment.

APM Treatment:

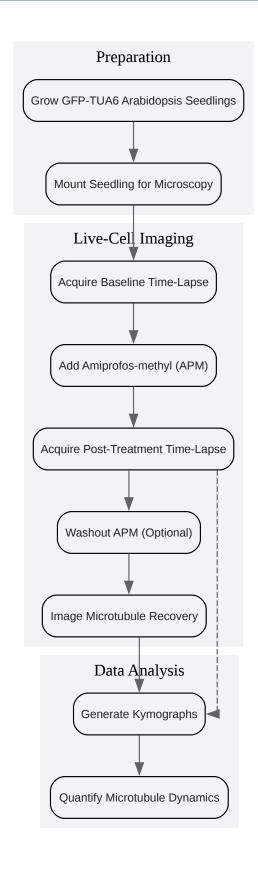
- Prepare a working solution of APM in liquid MS medium. A final concentration of 1-3 μM is recommended for complete microtubule depolymerization within an hour.[5]
- Carefully add the APM solution to the mounted seedling.
- Immediately start a new time-lapse acquisition to capture the process of microtubule disruption.
- Post-Treatment Imaging:
 - Continue imaging for at least 60 minutes to observe the full effect of APM.
 - To study the reversibility, gently wash out the APM solution with fresh liquid MS medium and continue imaging to monitor microtubule recovery. Recovery can begin within minutes of APM removal, with short cortical microtubules visible within 3 hours.[5]
- Data Analysis:



- Use image analysis software to generate kymographs from the time-lapse series.[8][9][10]
 [11]
- From the kymographs, quantify microtubule dynamic parameters such as growth and shortening rates, pause durations, and catastrophe frequencies for both control and APMtreated cells.[8]

Visualizations Experimental Workflow





Click to download full resolution via product page

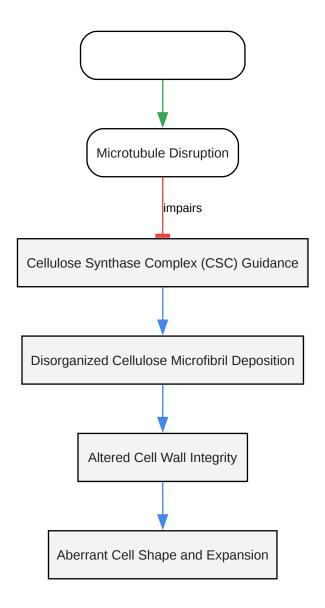
Caption: Workflow for live-cell imaging of APM-induced microtubule disruption.



Signaling Pathways

Microtubule disruption by **Amiprofos-methyl** can have significant downstream effects on cellular processes in plants. The following diagrams illustrate the putative signaling pathways affected.

1. Impact on Cell Wall Synthesis

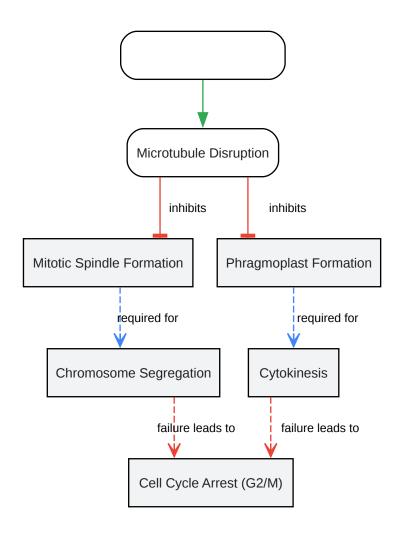


Click to download full resolution via product page

Caption: APM-induced microtubule disruption impairs cellulose synthesis and cell shape.

2. Impact on Cell Cycle Progression





Click to download full resolution via product page

Caption: APM-induced microtubule disruption leads to cell cycle arrest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]







- 3. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Low concentrations of propyzamide and oryzalin alter microtubule dynamics in Arabidopsis epidermal cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Quantifying the polymerization dynamics of plant cortical microtubules using kymograph analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. smal.ws [smal.ws]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Live-Cell Imaging of Microtubule Disruption by Amiprofos-methyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167003#live-cell-imaging-of-microtubuledisruption-by-amiprofos-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com